molecular formula C13H11BrClNO2 B2383479 4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid CAS No. 2241128-26-5

4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid

Cat. No.: B2383479
CAS No.: 2241128-26-5
M. Wt: 328.59
InChI Key: ANFCYLIXUSVZLQ-UHFFFAOYSA-N
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Description

4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid is an organic compound characterized by a pyrrole ring substituted with a bromo-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the reaction of 2-bromo-3-chlorobenzaldehyde with 1,2-dimethylpyrrole in the presence of a suitable catalyst and solvent. The reaction conditions often include:

    Catalyst: Palladium-based catalysts are frequently used.

    Solvent: Common solvents include acetonitrile or dimethylformamide.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chlorophenyl-2-bromobutanoate: Another bromo-chloro substituted compound with different functional groups.

    4-Bromo-2-chlorobenzaldehyde: A simpler aromatic compound with similar substituents but different core structure.

Uniqueness

4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid is unique due to its combination of a pyrrole ring with bromo and chloro substituents, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2-bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO2/c1-7-11(13(17)18)9(6-16(7)2)8-4-3-5-10(15)12(8)14/h3-6H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFCYLIXUSVZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN1C)C2=C(C(=CC=C2)Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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